What is 2-Hydroxy Atorvastatin-d5 Disodium Salt?
What is 2-Hydroxy Atorvastatin-d5 Disodium Salt?
An In-Depth Technical Guide to 2-Hydroxy Atorvastatin-d5 Disodium Salt
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy Atorvastatin-d5 Disodium Salt, a critical analytical tool in modern pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, role in Atorvastatin metabolism, and its application as an internal standard in bioanalytical method development. This guide emphasizes the scientific rationale behind experimental protocols, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Role of Metabolites and Internal Standards in Drug Development
Atorvastatin, marketed under the brand name Lipitor among others, is a widely prescribed medication for preventing cardiovascular disease by lowering cholesterol levels.[1] It functions as a competitive inhibitor of HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] The efficacy and pharmacokinetics of Atorvastatin are not solely dependent on the parent drug; its metabolites play a significant role. Upon administration, Atorvastatin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, into active ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated forms.[1][2][6][7][8] These active metabolites contribute to approximately 70% of the circulating HMG-CoA reductase inhibitory activity, making their quantification essential for a complete understanding of the drug's behavior in the body.[7][9]
Accurate quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[9][10] The reliability of LC-MS/MS data heavily relies on the use of appropriate internal standards (IS). An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as 2-Hydroxy Atorvastatin-d5 Disodium Salt, are considered the "gold standard" for internal standards in LC-MS/MS-based bioanalysis.[11][12]
This guide focuses on 2-Hydroxy Atorvastatin-d5 Disodium Salt, the deuterated form of the primary active metabolite of Atorvastatin. We will explore its properties, the rationale for its use, and detailed protocols for its application in a research setting.
Chemical and Physical Properties
2-Hydroxy Atorvastatin-d5 Disodium Salt is a stable isotope-labeled analog of 2-Hydroxy Atorvastatin. The "-d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[13] This isotopic substitution results in a mass shift that allows it to be differentiated from the endogenous metabolite by a mass spectrometer, without significantly altering its chemical properties.[11][14]
| Property | Value | Source |
| Chemical Formula | C₃₃H₂₈D₅FN₂Na₂O₆ | [13][14][15] |
| Molecular Weight | 623.63 g/mol | [13][14] |
| Exact Mass | 623.24318723 Da | [13] |
| Appearance | Off-White to Yellow Solid | [15] |
| Storage | -20°C, under inert atmosphere | [15][16] |
| Stability | ≥ 4 years (when stored properly) | [17] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO. | [17][18] |
The disodium salt form enhances the compound's solubility in aqueous solutions, which can be advantageous for preparing stock and working solutions for bioanalytical assays.
Atorvastatin Metabolism and the Significance of 2-Hydroxy Atorvastatin
The metabolism of Atorvastatin is a critical factor in its therapeutic action. The primary metabolic pathway involves hydroxylation by CYP3A4, with a minor contribution from CYP3A5.[7][8][19] This process yields two major active metabolites: 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin).[1][6][7][8]
Caption: Primary metabolic pathway of Atorvastatin.
Both the ortho- and para-hydroxylated metabolites are pharmacologically active and contribute significantly to the overall lipid-lowering effect of the drug.[1] Therefore, a comprehensive pharmacokinetic assessment of Atorvastatin requires the simultaneous quantification of the parent drug and these active metabolites.[20]
The Role of Deuteration in Bioanalysis
The use of stable isotope-labeled internal standards is paramount for robust and accurate bioanalytical method development. The five deuterium atoms in 2-Hydroxy Atorvastatin-d5 Disodium Salt provide a mass increase of 5 Da compared to the unlabeled metabolite.[18]
Why Deuteration is the Gold Standard:
-
Co-elution: The deuterated standard has nearly identical chromatographic behavior to the analyte, meaning they elute at the same time. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.[12]
-
Similar Extraction Recovery: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the deuterated standard will have a recovery rate that is very similar to the analyte, correcting for any variability in the extraction process.[21][22]
-
Correction for Ionization Variability: The deuterated standard and the analyte will ionize with similar efficiency in the mass spectrometer's source. Any fluctuations in the instrument's performance will affect both compounds equally, and the ratio of their signals will remain constant.
Application in Quantitative Bioanalysis: LC-MS/MS
2-Hydroxy Atorvastatin-d5 Disodium Salt is primarily used as an internal standard for the quantification of 2-Hydroxy Atorvastatin in biological matrices such as plasma and serum.[11][22]
Experimental Workflow
The general workflow for a bioanalytical assay using a stable isotope-labeled internal standard is as follows:
Caption: General workflow for bioanalytical quantification.
Detailed Protocol: Quantification of 2-Hydroxy Atorvastatin in Human Plasma
This protocol is a synthesized example based on common practices described in the literature.[9][10][20][23]
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Hydroxy Atorvastatin-d5 Disodium Salt in methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare a separate stock solution of non-labeled 2-Hydroxy Atorvastatin in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 50 ng/mL) in a mixture of methanol and water (50:50, v/v).[23]
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[20]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Conditions:
The following table provides an example of typical LC-MS/MS parameters.
| Parameter | Example Value | Rationale |
| LC System | Shimadzu Nexera X2 or equivalent | Provides high-pressure capabilities for efficient separation. |
| Column | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) | C18 chemistry is suitable for retaining moderately polar compounds like Atorvastatin metabolites. The small particle size allows for high-resolution separation.[20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation of the analytes for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | An organic solvent for eluting the analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[20] |
| Injection Vol. | 1.0 µL | A small injection volume is used to prevent column overloading.[20] |
| MS System | Triple Quadrupole (e.g., Sciex API 4000) | The standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[23] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Positive mode is common, but negative mode can offer improved selectivity and sensitivity by reducing background noise.[23] |
| MRM Transitions | See table below | Specific precursor-to-product ion transitions for each analyte ensure high selectivity. |
MRM Transitions (Example in Negative Ion Mode): [23]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Hydroxy Atorvastatin | 573.5 | 278.1 |
| 2-Hydroxy Atorvastatin-d5 (IS) | 578.5 | 283.1 |
Conclusion and Future Perspectives
2-Hydroxy Atorvastatin-d5 Disodium Salt is an indispensable tool for the accurate and reliable quantification of the major active metabolite of Atorvastatin. Its use as a stable isotope-labeled internal standard embodies the principles of robust bioanalytical method development, ensuring data integrity in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. As drug development continues to move towards precision medicine, the demand for high-quality analytical standards like 2-Hydroxy Atorvastatin-d5 Disodium Salt will only increase, enabling a deeper understanding of drug metabolism and its impact on patient outcomes.
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